

Spectroscopic Analysis of Methyl Benzyl-Lserinate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl benzyl-L-serinate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl benzyl-L-serinate**, specifically N-benzyl-L-serine methyl ester (CAS No: 123639-56-5). The information presented herein is essential for the characterization and quality control of this versatile chiral building block used in peptide synthesis and drug discovery.

Molecular Structure and Properties

IUPAC Name: Methyl (2S)-2-(benzylamino)-3-hydroxypropanoate[1] Molecular Formula: C₁₁H₁₅NO₃[1][2] Molecular Weight: 209.24 g/mol [1][2] Monoisotopic Mass: 209.10519334 Da[1][2]

Spectroscopic Data

The structural elucidation of **methyl benzyl-L-serinate** is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provide the key spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum provides information on the number and types of protons and



their neighboring atoms, while the ¹³C NMR spectrum reveals the different carbon environments.

Table 1: ¹H NMR Spectroscopic Data for **Methyl Benzyl-L-serinate** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~3.85	Singlet	2H	Benzyl CH ₂
~3.70	Singlet	3H	Methyl ester (OCH₃)
~3.65	Multiplet	2H	β-CH ₂ of serine
~3.40	Multiplet	1H	α-CH of serine
~2.50	Broad Singlet	2H	NH and OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl Benzyl-L-serinate

Chemical Shift (δ) ppm	Assignment
~174	Ester Carbonyl (C=O)
~138	Quaternary Aromatic Carbon (C-ipso)
~128.5	Aromatic CH (C-ortho, C-meta)
~127.5	Aromatic CH (C-para)
~63	β-CH ₂ of serine
~60	α-CH of serine
~52	Methyl ester (OCH₃)
~51	Benzyl CH ₂



Note: These are predicted chemical shifts based on the molecular structure. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **methyl benzyl-L-serinate** is expected to show characteristic absorptions for the hydroxyl, amine, ester, and aromatic functionalities. For a related compound, L-serine methyl ester, a strong band for the C=O stretch of the ester is observed at 1735 cm⁻¹, and a broad band around 3235 cm⁻¹ is attributed to overlapping O-H and N-H stretching oscillations[3].

Table 3: Predicted IR Absorption Bands for Methyl Benzyl-L-serinate

Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
3400-3200	Broad, Medium	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching
~1740	Strong	C=O stretching (ester)
~1600, ~1495, ~1450	Medium to Weak	Aromatic C=C stretching
~1200	Strong	C-O stretching (ester)
~1100	Strong	C-N stretching

Note: These are predicted absorption ranges. The exact peak positions and intensities can be influenced by the sample state and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **methyl benzyl-L-serinate**, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Mass Spectrometry Data for Methyl Benzyl-L-serinate



m/z	lon	Technique
210.1128	[M+H] ⁺	ESI
232.0947	[M+Na] ⁺	ESI

Under Electron Ionization (EI), characteristic fragmentation is expected. The introduction of an N-benzyl substituent often leads to the formation of a stable benzyl or tropylium cation (m/z 91) and benzylidene iminium cations[4]. Other likely fragmentations include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage adjacent to the nitrogen and oxygen atoms.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **methyl benzyl- L-serinate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl benzyl-L-serinate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-64.
- ¹³C NMR Acquisition:



- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: ~1 second.
- Relaxation Delay: 5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).
 Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy (ATR-FTIR)

- Sample Preparation: Place a small amount of solid methyl benzyl-L-serinate directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- · Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
 - Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

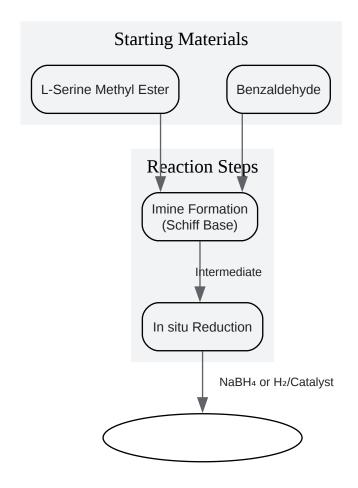


- Sample Preparation: Prepare a stock solution of **methyl benzyl-L-serinate** in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 μg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
- Data Acquisition:
 - \circ Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire spectra in positive ion mode.
 - Capillary Voltage: 3-4 kV.
 - Nebulizing Gas (N₂): Flow rate appropriate for stable spray.
 - Drying Gas (N₂): Temperature of 200-300 °C.
 - Mass Range: Scan from m/z 50 to 500.
- Data Processing: Process the raw data to obtain the mass spectrum. The protonated molecule [M+H]+ should be the base peak.

Visualizations Synthetic Workflow

A common method for the synthesis of N-benzyl-L-serine methyl ester is through the reductive amination of L-serine methyl ester with benzaldehyde. This workflow is depicted below.





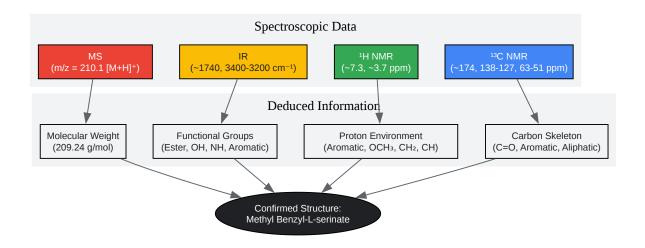
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Synthetic workflow for **Methyl Benzyl-L-serinate** via reductive amination.

Spectroscopic Structural Elucidation

The confirmation of the structure of **methyl benzyl-L-serinate** relies on the complementary information provided by different spectroscopic techniques. The logical relationship between the data and the structural features is outlined below.





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Logical workflow for the structural elucidation of **Methyl Benzyl-L-serinate**.

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